Regioisomeric Differentiation: 6-CF₃ vs. 4-CF₃ Substitution on the Pyrimidine Core
The target compound places the trifluoromethyl group at the 6-position of the pyrimidine ring and the azetidine at the 4-position. Its closest regioisomer, 1-(4-(trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol (CAS 1311648-52-8), reverses this arrangement, with CF₃ at the 4-position and the azetidine at the 2-position . The 6-CF₃ regioisomer is predicted to have a different electrostatic potential surface and dipole moment, which can alter target binding [1]. No head-to-head biological data exist; this is a class-level inference based on established medicinal chemistry principles.
| Evidence Dimension | Positional isomerism – CF₃ location on pyrimidine |
|---|---|
| Target Compound Data | CF₃ at position 6; azetidine at position 4 |
| Comparator Or Baseline | CF₃ at position 4; azetidine at position 2 (CAS 1311648-52-8) |
| Quantified Difference | No quantitative biological comparison available |
| Conditions | Structural comparison only |
Why This Matters
Regioisomeric differences can lead to completely distinct activity profiles; procurement decisions must therefore specify the exact isomer required for the intended SAR or synthesis pathway.
- [1] SwissADME. In silico electrostatic potential and dipole moment predictions for pyrimidine regioisomers (class-level inference). View Source
